Dichlorodioctyltin

Description

Properties

IUPAC Name |

dichloro(dioctyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSGIJGEHWBKV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029662 | |

| Record name | Dichloro(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Stannane, dichlorodioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorodioctylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000039 [mmHg] | |

| Record name | Dichlorodioctylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3542-36-7 | |

| Record name | Dioctyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodioctyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorodioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodioctylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ52I3CR3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorodioctyltin (C₁₆H₃₄Cl₂Sn) for Scientific Applications

This guide provides a comprehensive technical overview of Dichlorodioctyltin, an organotin compound of significant industrial relevance and toxicological interest. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and critical safety considerations associated with this compound. Our narrative emphasizes the causality behind experimental choices and grounds all claims in authoritative references to ensure scientific integrity.

Core Physicochemical & Structural Properties

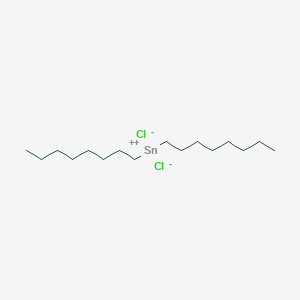

This compound, also known as Di-n-octyltin dichloride (DOTC), is an organometallic compound characterized by a central tin (Sn) atom covalently bonded to two chlorine atoms and two n-octyl chains.[1][2] This structure dictates its physical properties and chemical reactivity. It is primarily encountered as a white crystalline solid or liquid, depending on purity and ambient temperature.[1][3] Its long alkyl chains render it insoluble in water but soluble in organic solvents, a critical factor for its application and for designing extraction protocols.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₄Cl₂Sn | [1][2][3][5] |

| Molecular Weight | 416.1 g/mol | [1][2][4] |

| IUPAC Name | dichloro(dioctyl)stannane | [1][2] |

| CAS Number | 3542-36-7 | [1][3][5][6] |

| Appearance | White to off-white powder, crystals, or liquid | [1][4] |

| Melting Point | 45-49 °C | [4] |

| Boiling Point | 175 °C at 1 Torr | [4] |

| Density | ~1.175 g/cm³ | [3][4] |

| Solubility | Insoluble in water | [4] |

graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Central Tin Atom Sn [label="Sn", fillcolor="#F1F3F4", pos="0,0!"];

// Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.75!"]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.75!"];

// Octyl Chains (represented as single nodes for clarity) Octyl1 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,-0.75!"]; Octyl2 [label="C₈H₁₇", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-0.75!"];

// Bonds Sn -- Cl1; Sn -- Cl2; Sn -- Octyl1; Sn -- Octyl2; }

Caption: 2D representation of this compound's molecular structure.

Synthesis Pathway: The Direct Reaction Method

The industrial synthesis of dialkyltin dichlorides, including this compound, is often achieved through a direct reaction process. This method offers an efficient route by reacting elemental tin with an alkyl chloride in the presence of a catalyst.[7] The choice of catalyst is crucial for driving the reaction towards the desired dialkyltin product while minimizing the formation of monoalkyltin and trialkyltin byproducts.

Conceptual Experimental Protocol: Direct Synthesis

This protocol is based on the principles outlined in the patent literature for the synthesis of similar compounds.[7]

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with metallic tin powder and a phosphonium iodide or quaternary ammonium iodide catalyst.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation of the tin and unwanted side reactions.

-

Reagent Addition: 1-chlorooctane (octyl chloride) is added to the reaction vessel.

-

Reaction: The mixture is heated to a temperature sufficient to initiate the reaction (typically 160-190°C). The reaction is exothermic and may require cooling to maintain control. The reaction proceeds for several hours until the desired conversion of tin is achieved.

-

Product Isolation (Distillation): The crude reaction mixture, containing this compound, unreacted starting materials, catalyst, and byproducts, is subjected to vacuum distillation. This step separates the volatile components.

-

Purification (Crystallization): The distilled fraction containing the this compound is dissolved in a suitable warm solvent (e.g., hexane). Upon cooling, the pure this compound crystallizes out and can be collected by filtration.[7] This step is effective for separating the target compound from closely boiling byproducts.

-

Catalyst Recycling: The non-volatile residue from distillation, which contains the catalyst and other tin compounds, can be recycled back into the reactor for subsequent batches, improving atom economy.[7]

Caption: Workflow for the direct synthesis of this compound.

Analytical Methodologies for Quantification

Due to its high toxicity and regulatory scrutiny, accurate and sensitive quantification of this compound in various matrices (e.g., environmental, biological, polymer samples) is essential. The standard analytical approach involves chromatography, primarily Gas Chromatography (GC), due to its high resolution.[8]

Core Analytical Workflow

The analysis of organotin compounds like DOTC is a multi-step process:[8]

-

Extraction: The compound is first extracted from the sample matrix using an appropriate organic solvent.

-

Derivatization: To increase volatility and thermal stability for GC analysis, the extracted organotin chlorides are typically derivatized. This is commonly achieved by alkylation (e.g., using a Grignard reagent) to convert them into more volatile tetraalkyltin compounds.

-

Separation: The derivatized extract is injected into a GC system, where the different organotin compounds are separated based on their boiling points and interactions with the chromatographic column.

-

Detection: A sensitive and selective detector is required. Mass Spectrometry (MS) is the gold standard, providing both quantification and structural confirmation.[8][9] Other detectors like a Flame Photometric Detector (FPD) can also be used.[8] High-Performance Liquid Chromatography (HPLC) offers an alternative that can bypass the derivatization step.[8]

Generalized Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Homogenize a known quantity of the sample (e.g., 1-5 grams).

-

Solvent Extraction: Add an organic solvent (e.g., hexane with tropolone) and an internal standard. Extract the organotins using ultrasonication or mechanical shaking.

-

Derivatization: Concentrate the extract and react it with a Grignard reagent (e.g., ethylmagnesium bromide) to convert this compound to a more volatile derivative (e.g., Diethyl-dioctyltin).

-

Cleanup: Quench the reaction carefully and perform a liquid-liquid extraction to isolate the derivatized compounds. A cleanup step using silica gel or Florisil may be necessary to remove matrix interferences.[8]

-

GC-MS Analysis: Inject the final extract into the GC-MS system. Use a temperature-programmed run to separate the analytes. Monitor characteristic ions for the derivatized this compound for selective detection and quantification.

-

Quantification: Calculate the concentration based on a calibration curve prepared from certified standards that have undergone the same preparation and derivatization process.

Caption: Standard workflow for the GC-MS analysis of this compound.

Toxicological Profile and Safe Handling

This compound, like many organotin compounds, exhibits significant toxicity. A thorough understanding of its hazards is paramount for ensuring laboratory and environmental safety.

Key Toxicological Hazards

-

Acute Toxicity: It is classified as fatal if inhaled.[2][10]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure (STOT RE Category 1).[1][10]

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][2]

The mechanism of organotin toxicity is complex, involving the suppression of DNA and protein synthesis and the induction of apoptosis (programmed cell death).[1] These compounds are also recognized as endocrine disruptors and can exert neurotoxic and immunotoxic effects.[1]

Mandatory Safety Protocol for Handling

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is mandatory.[10]

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

Caption: Relationship between exposure routes and target organ toxicity.

References

-

Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem. [Link]

-

This compound | CAS#:3542-36-7 | Chemsrc. [Link]

-

dioctyltin dichloride - Wikidata. [Link]

-

Dioctyltin Dichloride | AMERICAN ELEMENTS ®. [Link]

-

Toxicological Profile for Tin and Tin Compounds - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - ATSDR. [Link]

- US3519665A - Direct synthesis of dialkyltin dichloride - Google P

-

ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI. [Link]

-

Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - NIH. [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

Sources

- 1. Dioctyltin dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (3542-36-7) for sale [vulcanchem.com]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. dioctyltin dichloride - Wikidata [wikidata.org]

- 6. This compound | CAS#:3542-36-7 | Chemsrc [chemsrc.com]

- 7. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

The Synthesis and Characterization of Dichlorodioctyltin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichlorodioctyltin

This compound ((C₈H₁₇)₂SnCl₂), a prominent organotin compound, holds a significant position in various industrial and research applications. Primarily, it serves as a crucial intermediate in the synthesis of dioctyltin-based stabilizers for polyvinyl chloride (PVC), imparting excellent heat stability and transparency to the polymer.[1] Beyond its industrial utility, the unique chemical properties of this compound make it a subject of interest in academic research, particularly in the fields of coordination chemistry, catalysis, and as a precursor for novel organometallic structures. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and materials science.

Core Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound is predominantly achieved through two primary pathways: the Grignard reaction and direct synthesis. The choice between these methods often depends on the desired scale, purity requirements, and available starting materials.

The Grignard Route: Precision and Purity

The Grignard synthesis offers a versatile and widely adopted method for forming carbon-tin bonds with high fidelity.[2] This approach involves the reaction of an organomagnesium halide (a Grignard reagent) with tin tetrachloride. The underlying principle is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic tin center.

Causality Behind Experimental Choices: The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it stabilizes the Grignard reagent through coordination.[3] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[2][4] The stoichiometry of the reactants is carefully controlled to favor the formation of the dialkylated product. An excess of the Grignard reagent can lead to the formation of tetraoctyltin, while an excess of tin tetrachloride will result in a higher proportion of monooctyltin trichloride.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

1-Chlorooctane (or 1-bromooctane)

-

Anhydrous diethyl ether (or THF)

-

Tin (IV) chloride (SnCl₄)

-

Iodine crystal (as initiator)

-

Anhydrous hexane

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings under a nitrogen atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-chlorooctane in anhydrous diethyl ether.

-

Add a small portion of the 1-chlorooctane solution to the magnesium turnings. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining 1-chlorooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the octylmagnesium chloride.

-

-

Reaction with Tin (IV) Chloride:

-

In a separate flame-dried Schlenk flask, prepare a solution of tin (IV) chloride in anhydrous hexane under a nitrogen atmosphere.

-

Cool the tin (IV) chloride solution in an ice-salt bath.

-

Slowly add the freshly prepared Grignard reagent to the stirred tin (IV) chloride solution via a cannula. The reaction is exothermic and should be controlled by the rate of addition. A 2:1 molar ratio of Grignard reagent to tin (IV) chloride is theoretically required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture will form a precipitate of magnesium salts. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield this compound as a white solid.

-

Direct Synthesis: An Industrial Approach

The direct synthesis route involves the reaction of metallic tin with an alkyl halide, in this case, octyl chloride, typically in the presence of a catalyst.[5][6] This method is often favored for large-scale industrial production due to its atom economy and cost-effectiveness.

Causality Behind Experimental Choices: The reaction requires elevated temperatures to overcome the activation energy for the oxidative addition of the alkyl halide to the tin metal.[5] A catalyst is essential to achieve a reasonable reaction rate and selectivity. Various catalysts have been reported, including phosphonium iodides and mixtures of phosphorus trichloride.[5][7] The catalyst facilitates the cleavage of the carbon-halogen bond and the formation of the tin-carbon bond. The reaction often produces a mixture of mono-, di-, and tri-alkyltin halides, and the conditions are optimized to maximize the yield of the desired dialkyltin dichloride.[5]

Experimental Protocol: Direct Synthesis of this compound

Materials:

-

Tin powder or granules

-

1-Octyl chloride

-

Tetrabutylphosphonium iodide (catalyst) or Phosphorus trichloride (catalyst)

-

High-temperature reaction vessel with mechanical stirring and inert gas inlet

Procedure:

-

Reaction Setup:

-

Charge the reaction vessel with tin metal and the catalyst under a nitrogen atmosphere.

-

Heat the mixture to the reaction temperature (typically 160-200 °C).

-

-

Addition of Octyl Chloride:

-

Slowly add 1-octyl chloride to the heated mixture with vigorous stirring.

-

Maintain the reaction temperature and continue stirring for several hours until the desired conversion of tin is achieved.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture and filter to remove any unreacted tin and catalyst residues.

-

The resulting crude product is a mixture of octyltin chlorides.

-

Purify the this compound by fractional vacuum distillation. The different boiling points of the mono-, di-, and tri-octyltin chlorides allow for their separation.

-

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structure.

Spectroscopic and Analytical Techniques

| Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) | Multiplets around 0.9 ppm (CH₃), 1.2-1.4 ppm (-(CH₂)₅-), and a triplet around 2.0-2.2 ppm (-CH₂-Sn).[8][9][10] |

| ¹³C NMR | Chemical Shift (δ) | A series of signals between ~14 ppm and ~32 ppm corresponding to the different carbon atoms of the octyl chains. The carbon alpha to the tin atom will be the most downfield.[11][12][13] |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | A single resonance in the range of +120 to +160 ppm (relative to tetramethyltin), characteristic of a tetracoordinate dialkyltin dihalide.[14][15][16] |

| FT-IR | Wavenumber (cm⁻¹) | C-H stretching vibrations around 2850-2960 cm⁻¹, Sn-C stretching around 550-600 cm⁻¹, and Sn-Cl stretching in the far-IR region (~300-350 cm⁻¹).[17][18][19] |

| Mass Spec. | m/z | The mass spectrum will show a characteristic isotopic pattern for tin. Fragmentation will involve the loss of octyl chains and chlorine atoms.[1][20] |

| Elemental Analysis | % Composition | C: 46.18, H: 8.24. |

| Melting Point | °C | 47-49 °C |

In-Depth Analysis of Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the octyl chains. The integration of the signals should correspond to the number of protons in each environment (e.g., 6H for the terminal methyl groups, 4H for the alpha-methylene groups).[8][9][10][21]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the eight distinct carbon environments in the octyl chains. The chemical shifts are influenced by their proximity to the electronegative tin and chlorine atoms.[11][12][13][22][23]

-

¹¹⁹Sn NMR: This is a powerful tool for the characterization of organotin compounds.[16] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. For this compound, a single peak is expected, and its position confirms the tetracoordinate environment around the tin atom.[14][15][24][25]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. The characteristic C-H stretching and bending vibrations of the alkyl chains will be prominent. The key diagnostic peaks are the Sn-C and Sn-Cl stretching vibrations, which confirm the presence of these bonds.[17][18][19][26]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of multiple isotopes of tin and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern typically involves the cleavage of the tin-carbon and tin-chlorine bonds, leading to fragment ions corresponding to the loss of octyl radicals and chlorine atoms.[1][20][27][28]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.[29][30][31] For this compound, a distorted tetrahedral geometry around the tin atom is expected, with the two octyl groups and two chlorine atoms as substituents.[32]

Synthesis to Characterization Workflow

Caption: Workflow from synthesis to characterization of this compound.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).[15]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the principles behind the synthetic routes and the application of various analytical techniques, researchers can confidently prepare and validate this important organotin compound for their specific applications. The detailed protocols and interpretation of characterization data serve as a valuable resource for both academic and industrial scientists.

References

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride. (US3872143A).

- Google Patents. (n.d.). Process for preparing monoalkyltin trihalides and dialkyltin dihalides. (CN102838630A).

-

ResearchGate. (n.d.). Fig. 1 (a) 119 Sn MAS NMR spectrum and 119 Sn{ 1 H} CP MAS NMR spectrum... Retrieved January 8, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). 119 Sn NMR spectra of 1 in various solvents showing the dependence of δ... Retrieved January 8, 2026, from [Link]

-

Kumar, K. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 13 C-NMR chemical shifts, CDCl3,δ from TMS, conformers I and II, compound 1. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

DTIC. (n.d.). Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds. Update. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved January 8, 2026, from [Link]

-

YouTube. (2015, August 18). Organic Chemistry: Synthesis of a Grignard Reagent. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 8, 2026, from [Link]

-

University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved January 8, 2026, from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). Process for the manufacture of dimethyl-tin dichloride. (US4052426A).

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 8, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 8, 2026, from [Link]

-

BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved January 8, 2026, from [Link]

-

The Royal Society of Chemistry. (2015, July 22). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved January 8, 2026, from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved January 8, 2026, from [Link]

-

University of Tennessee at Martin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 8, 2026, from [Link]

-

Khan Academy. (n.d.). Synthesis using Grignard reagents_Part1 (video). Retrieved January 8, 2026, from [Link]

-

YouTube. (2015, August 27). 1H NMR - Spectra Interpretation Part I Examples. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 8, 2026, from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). New catalyst in the direct synthesis of dimethyltin dichloride. (US3901824A).

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Crystal structure of dichloro(diphenyl)tin. Retrieved January 8, 2026, from [Link]

-

Scribd. (n.d.). Interpreting The H-1 NMR Spectrum of 1,1-Dichloroethane | PDF | Proton Nuclear Magnetic Resonance. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved January 8, 2026, from [Link]

-

Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved January 8, 2026, from [Link]

-

YouTube. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 8, 2026, from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved January 8, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 8, 2026, from [Link]

-

YouTube. (2021, September 26). Understanding x-ray crystallography structures. Retrieved January 8, 2026, from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 8, 2026, from [Link]

-

CCDC. (n.d.). 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Tin( IV ) chloride. Retrieved January 8, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

- 6. US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google Patents [patents.google.com]

- 7. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. spectrabase.com [spectrabase.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 17. FTIR [terpconnect.umd.edu]

- 18. youtube.com [youtube.com]

- 19. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. azooptics.com [azooptics.com]

- 27. whitman.edu [whitman.edu]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 30. youtube.com [youtube.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Crystal structure of dichloro(diphenyl)tin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

The Solubility of Dichlorodioctyltin in Organic Solvents: A Comprehensive Technical Guide for Researchers

Foreword for the Modern Researcher

In the landscape of contemporary research, particularly within drug discovery and material science, a profound understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of innovation. Dichlorodioctyltin, an organotin compound of significant interest, presents a compelling case study in the principles of solubility. Its utility as a catalyst, a stabilizer, and a precursor in various synthetic pathways hinges on its behavior in different solvent environments. This guide is crafted to provide researchers, scientists, and drug development professionals with a nuanced and in-depth exploration of the solubility of this compound. We will move beyond rote data, delving into the causality of its solubility profile and equipping you with the practical knowledge to harness this compound's full potential.

Understanding this compound: A Molecular Profile

This compound ((C₈H₁₇)₂SnCl₂) is an organometallic compound characterized by a central tin atom covalently bonded to two octyl chains and two chlorine atoms. This structure is fundamental to its solubility characteristics. The long, nonpolar octyl chains impart a significant lipophilic character to the molecule, while the tin-chlorine bonds introduce a degree of polarity.

| Property | Value | Source(s) |

| CAS Number | 3542-36-7 | [] |

| Molecular Formula | C₁₆H₃₄Cl₂Sn | [] |

| Molecular Weight | 416.06 g/mol | [] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 45-49 °C | [2] |

| Boiling Point | 175 °C at 1 Torr | [2] |

| Density | 1.175 g/cm³ | [2] |

| Water Solubility | Insoluble | [2] |

The established insolubility of this compound in water is a direct consequence of the dominance of its large, nonpolar alkyl groups, which cannot overcome the strong hydrogen bonding network of water.[3] This necessitates the use of organic solvents for its application in homogeneous reaction systems.

The Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" is a foundational concept in solubility, and it is particularly pertinent to understanding the behavior of this compound.[4] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.

The solubility of this compound in a given organic solvent is a balance between its nonpolar and polar characteristics. The two long octyl chains favor interactions with nonpolar solvents through van der Waals forces. Conversely, the polar Sn-Cl bonds can engage in dipole-dipole interactions with polar solvent molecules.

To provide a more quantitative prediction of solubility, the concept of Hansen Solubility Parameters (HSP) is invaluable.[5][6] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility Profile of this compound

Based on its molecular structure—a large nonpolar component with a moderately polar head group—we can predict the solubility of this compound across a spectrum of common organic solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The long octyl chains of this compound will readily interact with the nonpolar hexane molecules via strong van der Waals forces. |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar nature of toluene makes it an excellent solvent. The aromatic ring may offer slightly different interactions compared to aliphatic hexane. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane can interact with the Sn-Cl bonds, while its overall character is compatible with the octyl chains. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF's ether oxygen can act as a Lewis base, potentially coordinating with the tin center, enhancing solubility. Its overall polarity is also favorable. |

| Acetone | Polar Aprotic | Moderate | The polarity of acetone will interact with the polar part of the molecule, but the very long alkyl chains may limit high solubility. |

| Ethyl Acetate | Moderately Polar | Moderate | A good balance of polar and nonpolar characteristics, making it a likely candidate for moderate solubility. |

| Ethanol | Polar Protic | Low to Moderate | The hydrogen-bonding capability of ethanol is not strongly matched by this compound. The polarity of ethanol will have some affinity for the Sn-Cl bonds, but the nonpolar bulk of the molecule will hinder extensive dissolution. |

| Methanol | Polar Protic | Low | Similar to ethanol, but its higher polarity and stronger hydrogen-bonding network make it a poorer solvent for the largely nonpolar this compound. |

| Acetonitrile | Polar Aprotic | Low | While polar, the nature of acetonitrile's dipole may not interact as favorably with this compound compared to other polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Low | The very high polarity of DMSO makes it a poor solvent for the predominantly nonpolar this compound. |

The Role of this compound in Drug Development and Beyond

While not an active pharmaceutical ingredient (API) itself, this compound and related organotin compounds play crucial roles as catalysts and intermediates in the synthesis of pharmaceutically relevant molecules and materials.[7][8]

-

Catalysis in Organic Synthesis: Organotin compounds are utilized as catalysts in a variety of organic reactions, including esterifications and transesterifications, which are common steps in the synthesis of complex drug molecules.[8][9] The solubility of the catalyst in the reaction medium is paramount for achieving high conversion rates and yields in homogeneous catalysis.

-

Polymer Synthesis for Biomedical Applications: this compound can act as an initiator or catalyst in ring-opening polymerizations for producing biodegradable polymers like polylactides and polycaprolactones.[10][11][12] These polymers are extensively used in drug delivery systems, medical implants, and tissue engineering scaffolds.[10][13][14] The choice of solvent for such polymerizations is critical for controlling the polymer's molecular weight and properties, directly impacting its performance in biomedical applications.

-

PVC Stabilization: In the context of medical devices made from polyvinyl chloride (PVC), organotin compounds, including dialkyltin dichlorides, are used as heat stabilizers to prevent degradation during processing.[]

The following diagram illustrates the logical flow of selecting an appropriate solvent for a reaction catalyzed by this compound.

Caption: Workflow for solvent selection for this compound-catalyzed reactions.

Rigorous Experimental Determination of Solubility

While predictions are valuable, empirical determination of solubility is essential for precise process development and regulatory submissions. The following are robust, self-validating protocols for quantifying the solubility of this compound.

The Gold Standard: Gravimetric Shake-Flask Method

This thermodynamic solubility measurement is highly accurate and reliable.[15][16]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. The continued presence of undissolved solid is crucial.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the dish containing the this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Express the solubility in units such as g/100 mL or mol/L.

-

The following diagram outlines the gravimetric solubility determination workflow.

Caption: Gravimetric method for solubility determination.

Spectroscopic Methods for Higher Throughput

For more rapid screening, spectroscopic methods can be employed, provided this compound has a suitable chromophore or NMR-active nuclei.

This method is applicable if this compound exhibits absorbance in the UV-Vis range and the solvent is transparent in that region.[17][18]

Methodology:

-

Establish a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to create a linear calibration curve.

-

-

Analyze Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

After equilibration and filtration, dilute an aliquot of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to find the solubility in the original saturated solution.

-

NMR spectroscopy is a powerful quantitative technique that can be used to determine solubility without the need for phase separation in some cases.[19][20][21]

Methodology:

-

Prepare Saturated Sample:

-

Prepare a saturated solution of this compound in the deuterated solvent of interest directly in an NMR tube.

-

-

Acquire Spectrum:

-

Acquire a quantitative ¹H or ¹³C NMR spectrum. The presence of undissolved solid does not interfere with the spectrum of the dissolved species.[19]

-

-

Quantify Concentration:

-

Integrate the signals corresponding to this compound and a known concentration internal standard.

-

Alternatively, use an external standard or the PULCON (Pulse Length based Concentration determination) method for quantification.[19]

-

-

Determine Solubility:

-

The calculated concentration of this compound in the saturated solution is its solubility.

-

Conclusion: From Theory to Practice

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications, from the synthesis of life-saving pharmaceuticals to the development of advanced biomedical materials. This guide has provided a comprehensive overview, starting from the theoretical underpinnings of solubility based on molecular structure, moving to a predictive framework for its behavior in various solvents, and culminating in detailed, robust protocols for its empirical determination. By understanding the "why" behind the solubility data, researchers are better equipped to make informed decisions in solvent selection, reaction optimization, and material design, thereby accelerating the pace of scientific discovery and innovation.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Gomez, L., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712.

-

Consideration of Hansen Solubility Parameters. Part 2. (n.d.). Retrieved from [Link]

-

Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR in Organometallic Chemistry. (n.d.). Retrieved from [Link]

-

Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). ACS Publications. Retrieved from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). National Institutes of Health. Retrieved from [Link]

-

How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube. Retrieved from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health. Retrieved from [Link]

-

Dioctyltin Dichloride. (n.d.). American Elements. Retrieved from [Link]

-

Speciation analysis of organotin compounds by HPLC-ICP-MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Unipd. Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom. Retrieved from [Link]

-

Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health. Retrieved from [Link]

- Direct synthesis of dialkyltin dichloride. (1970). Google Patents.

-

Dibutyltin dichloride. (n.d.). PubChem. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI. Retrieved from [Link]

-

Catalyst Application for Pharmaceutical. (n.d.). Technology Networks. Retrieved from [Link]

-

Organic Solvent Solubility Data Book. (2010). CORE. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

Applications and Design of Polymer Therapeutics. (n.d.). Retrieved from [Link]

-

Polymers for medical applications. (n.d.). DITF. Retrieved from [Link]

-

Chemical Conjugation in Drug Delivery Systems. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Dynamic Covalent Polymers for Biomedical Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthetic Polymers for Biomedical Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

-

Biomedical Applications In Polymer Chemistry Innovations. (n.d.). STM Journals. Retrieved from [Link]

-

Emerging Applications of Drug Delivery Systems in Oral Infectious Diseases Prevention and Treatment. (n.d.). MDPI. Retrieved from [Link]

Sources

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. scitechnol.com [scitechnol.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. oatext.com [oatext.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. mdpi.com [mdpi.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. ditf.de [ditf.de]

- 12. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.stmjournals.com [journals.stmjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Dichlorodioctyltin

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodioctyltin (DOTC) is an organotin compound characterized by a central tin atom covalently bonded to two chlorine atoms and two octyl chains. This chemical structure imparts specific physicochemical properties that have led to its use in various industrial applications, including as a stabilizer for polyvinyl chloride (PVC), a catalyst in chemical reactions, and as a biocide. However, the widespread use of organotin compounds has raised significant toxicological concerns due to their persistence in the environment and potential for adverse effects on human health. This in-depth technical guide provides a comprehensive overview of the toxicological studies of this compound, offering critical insights for researchers, scientists, and drug development professionals involved in the safety assessment of this and related compounds.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C16H34Cl2Sn |

| Molecular Weight | 416.1 g/mol |

| CAS Number | 3542-36-7 |

| Appearance | White solid |

| Vapor Pressure | 0.0000039 mmHg |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for this compound is limited, the general behavior of organotin compounds can provide valuable insights. Organotins are typically absorbed through oral, dermal, and inhalation routes, with the rate and extent of absorption influenced by the nature of the organic groups attached to the tin atom. Following absorption, they can be distributed to various tissues, with a potential for accumulation in lipid-rich tissues. Metabolism of organotin compounds primarily involves the sequential dealkylation or dearylation of the tin-carbon bonds, a process mediated by cytochrome P450 enzymes in the liver. The resulting metabolites are generally more polar and are excreted in the urine and feces.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards associated with a single, short-term exposure to a chemical. For this compound, the available data from safety data sheets indicate the following acute toxicity values:

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | >1,960 mg/kg | [1] |

| Dermal | Rabbit | >2,020 mg/kg | [1] |

| Inhalation (4-hr) | Rat | >3 mg/L | [1] |

These values suggest a relatively low order of acute toxicity via the oral and dermal routes under the Globally Harmonised System (GHS) of classification and labelling of chemicals.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 value while minimizing the number of animals used.

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment before the study begins.

-

Fasting: Prior to dosing, animals are fasted overnight to ensure gastrointestinal tract emptiness, which can influence absorption.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information or a sighting study.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is estimated based on the mortality and survival patterns observed at different dose levels.

Figure 2: Generalized Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test:

This assay detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells. While no specific data for this compound was found, this test is a critical component of the genotoxicity battery.

In Vivo Studies

In Vivo Mammalian Erythrocyte Micronucleus Test:

This test evaluates the potential of a substance to induce chromosomal damage in the bone marrow of rodents. No in vivo genotoxicity data for this compound were identified in the public domain.

Carcinogenicity

Long-term carcinogenicity studies in animals are conducted to assess the potential of a substance to cause cancer. There is currently no publicly available information on the carcinogenicity of this compound. The International Agency for Research on Cancer (IARC) has not classified this compound.

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (OECD 451)

-

Animal Selection: Typically, rats and mice of both sexes are used.

-

Dose Selection: Dose levels are based on the results of shorter-term toxicity studies, with the highest dose being the maximum tolerated dose (MTD).

-

Administration: The test substance is administered daily, usually in the diet or by gavage, for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).

-

In-life Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Pathology: At the end of the study, all animals undergo a complete gross necropsy, and a comprehensive set of tissues is examined microscopically for the presence of tumors.

-

Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproductive processes and normal development. While no specific NOAEL (No Observed Adverse Effect Level) or LOAEL (Lowest Observed Adverse Effect Level) values for this compound were found, studies on related organotin compounds have demonstrated reproductive and developmental effects.

Immunotoxicity

A significant body of evidence points to the immunotoxic potential of organotin compounds, including this compound.

Mechanism of Immunotoxicity

The primary target of many organotin compounds is the thymus, a central lymphoid organ responsible for the maturation of T-lymphocytes. Exposure to this compound can lead to thymic atrophy, characterized by a reduction in the size and weight of the thymus and a depletion of thymocytes. This thymic injury can result in a range of immunological consequences, including:

-

Altered T-cell populations: A decrease in the number of specific T-cell subsets in the peripheral blood.

-

Impaired T-cell function: Reduced proliferative responses of T-cells to mitogens and alloantigens.

-

Suppressed cell-mediated immunity: Diminished delayed-type hypersensitivity (DTH) responses.

The precise molecular mechanisms underlying the immunotoxicity of this compound are not fully elucidated but are thought to involve the induction of apoptosis (programmed cell death) in thymocytes. Several signaling pathways have been implicated in the immunomodulatory effects of various toxicants, and it is plausible that this compound may interfere with critical T-cell signaling pathways.

Figure 3: Postulated Mechanism of this compound-Induced Immunotoxicity.

Conclusion

The toxicological profile of this compound is characterized by a relatively low order of acute toxicity but significant concerns regarding its immunotoxic potential. The primary target of its toxicity appears to be the thymus, leading to impaired T-cell mediated immunity. While a negative Ames test suggests a lack of mutagenic activity in bacteria, a comprehensive assessment of its genotoxic and carcinogenic potential is hampered by the lack of publicly available data. Similarly, specific data on its reproductive and developmental toxicity are needed for a complete risk assessment. Researchers and drug development professionals should exercise caution when handling this compound and consider its immunotoxic properties in any safety evaluation. Further research is warranted to fully elucidate the molecular mechanisms of its toxicity and to fill the existing data gaps in its toxicological profile.

References

- Greenbook.net.

- Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Environmental Fate and Transport of Dichlorodioctyltin (DCOT)

Foreword: Understanding the Environmental Journey of an Industrial Compound

Dichlorodioctyltin (DCOT) belongs to the broader class of organotin compounds, which have seen widespread industrial application, primarily as stabilizers in polyvinyl chloride (PVC) plastics.[1] As with many chemicals used in high volumes, understanding the environmental fate and transport of DCOT is paramount for assessing its potential ecological risks and ensuring its safe use. This guide provides a comprehensive technical overview of the key processes governing the distribution, persistence, and transformation of DCOT in the environment. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a deep, mechanistically-grounded understanding of this compound's environmental behavior.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally dictated by its intrinsic physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of this compound (DCOT)

| Property | Value | Source |

| Chemical Formula | C16H34Cl2Sn | [2] |

| Molecular Weight | 416.06 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 175 °C at 1 Torr | [3] |

| Density | 1.175 g/cm³ | [3] |

| Water Solubility | 1,000 mg/L | [2] |

| Vapor Pressure | 9.8 x 10⁻⁷ mmHg (1.3 x 10⁻⁴ Pa) at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.6272 | [4] |

The high Log Kow value of DCOT indicates a strong tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment.[5] This property is a key driver for its potential for sorption and bioaccumulation. Its moderate water solubility suggests that while it is not highly mobile in aqueous systems, dissolution can still occur, allowing for transport in surface waters.[2]

Environmental Degradation Pathways: Transformation and Persistence

The persistence of DCOT in the environment is determined by the rates of its degradation through biotic and abiotic processes. The primary degradation pathways for organotin compounds are hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For DCOT, hydrolysis involves the sequential replacement of the chlorine atoms with hydroxyl groups.

The rate of hydrolysis is dependent on pH and temperature. Generally, the hydrolysis of organotin halides is faster under neutral or alkaline conditions.

Experimental Protocol: Determination of Hydrolysis Rate

A standardized method for determining the rate of hydrolysis of a chemical is outlined in the OECD Test Guideline 111: Hydrolysis as a Function of pH .[4][7]

Objective: To determine the rate of abiotic hydrolysis of DCOT in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.

Methodology:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of DCOT in a water-miscible, low-volatility solvent.

-

Spike the buffer solutions with the DCOT stock solution to achieve a known initial concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

-

Use sterile conditions to inhibit biodegradation.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw aliquots from the test solutions.

-

Analyze the concentration of the parent DCOT and any potential hydrolysis products using a suitable analytical method, such as LC-MS or GC-ICP-MS after derivatization.

-

-

Data Analysis:

-

Plot the concentration of DCOT versus time for each pH.

-

Determine the pseudo-first-order rate constant (k_obs) for the disappearance of DCOT at each pH from the slope of the natural logarithm of concentration versus time plot.

-

Calculate the half-life (t_1/2) at each pH using the equation: t_1/2 = ln(2) / k_obs.

-

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the aquatic environment, direct photolysis (absorption of light by the chemical itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) can contribute to the degradation of DCOT.

Specific studies on the photodegradation of DCOT are scarce. However, research on other organotin compounds, such as tributyltin (TBT), has shown that photolysis can be a significant degradation pathway in water.[2][8] The degradation of TBT proceeds via successive dealkylation to dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[9] It is reasonable to assume that DCOT could undergo a similar photolytic dealkylation process, sequentially forming monooctyltin trichloride and inorganic tin.

The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the number of molecules transformed divided by the number of photons absorbed.[10] The quantum yield is wavelength-dependent.[11][12]

Experimental Protocol: Determination of Photodegradation Quantum Yield

The OECD Guidance Document on Estimating Photochemical Degradation provides a framework for assessing the potential for photodegradation.

Objective: To determine the aquatic photodegradation quantum yield of DCOT.

Methodology:

-

Actinometry:

-

Select a chemical actinometer with a well-characterized quantum yield and absorption spectrum that overlaps with that of DCOT.

-

Expose the actinometer solution to a light source (e.g., a xenon arc lamp simulating sunlight) and measure its degradation rate. This allows for the determination of the photon flux of the light source.

-

-

Photolysis of DCOT:

-

Prepare an aqueous solution of DCOT of known concentration.

-

Expose the DCOT solution to the same light source under identical conditions as the actinometer.

-

Monitor the decrease in DCOT concentration over time using an appropriate analytical method.

-

-

Data Analysis:

-

Calculate the rate of light absorption by DCOT using its molar absorption coefficient and the spectral irradiance of the light source.

-

Calculate the photodegradation rate of DCOT from the concentration-time data.

-

The quantum yield (Φ) is then calculated as the ratio of the photodegradation rate to the rate of light absorption.

-

Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. It is a critical process in determining the ultimate fate and persistence of chemicals in the environment.

Information on the biodegradation of DCOT is limited. A Japanese government assessment of dioctyltin compounds reported a low biochemical oxygen demand (BOD) degradation rate of 3% for dioctyltin maleate (DOTM), suggesting low biodegradability under aerobic conditions.[2] Studies on other organotin compounds have shown that biodegradation can occur under both aerobic and anaerobic conditions, often through sequential dealkylation.[13][14] The rate and extent of biodegradation are highly dependent on environmental conditions and the microbial communities present.[14]

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil

The OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil provides a standardized method for assessing the biodegradation of chemicals in soil.[15][16][17]

Objective: To determine the rate and route of degradation of DCOT in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System:

-

Use well-characterized soils with known properties (pH, organic carbon content, texture, microbial biomass).

-

For aerobic testing, maintain the soil at an appropriate moisture content and ensure a continuous supply of air.

-

For anaerobic testing, saturate the soil with water and create an oxygen-free environment (e.g., by purging with nitrogen).

-

-

Application of Test Substance:

-

Apply radiolabeled (¹⁴C) DCOT to the soil samples to facilitate the tracking of the parent compound and its transformation products, including the formation of ¹⁴CO₂.

-

-

Incubation:

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

-

-

Sampling and Analysis:

-

At various time points, sacrifice replicate samples and extract the soil to analyze for the parent DCOT and its transformation products using techniques like HPLC with radiometric detection and LC-MS.

-

Trap and quantify any evolved ¹⁴CO₂ as an indicator of mineralization.

-

-

Data Analysis:

-

Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied DCOT.

-

Identify and quantify major transformation products.

-

Construct a mass balance to account for the distribution of the applied radioactivity.

-

Environmental Transport and Mobility: Where Does It Go?

The transport of DCOT in the environment is governed by its partitioning between different environmental compartments.

Sorption in Soil and Sediment

Due to its high Log Kow, DCOT is expected to have a strong affinity for the organic matter in soil and sediment.[5] This process, known as sorption, reduces its mobility in the environment and its concentration in the aqueous phase. The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc).[5][18]

No experimentally determined Kd or Koc values for DCOT have been identified in the literature. However, these values can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties like Log Kow with sorption behavior.[19][20][21][22][23] Given the high Log Kow of DCOT, a high Koc value is anticipated, indicating low mobility in soil and a tendency to accumulate in sediments.

Diagram: Environmental Fate and Transport of this compound

Caption: Conceptual model of DCOT's environmental fate.

Bioaccumulation and Ecotoxicity: The Biological Impact

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.[24] For aquatic organisms, this can occur through bioconcentration (uptake from water) and biomagnification (uptake from food).[25][26][27] The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF).[5][9][25][27][28]